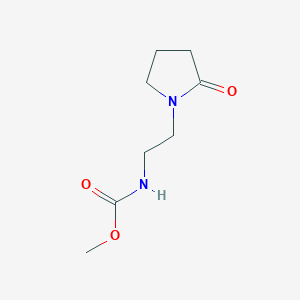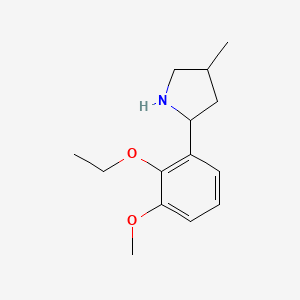
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an ethoxy and methoxy group on the phenyl ring and a methyl group on the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and pyrrolidine being mixed in a solvent such as ethanol or methanol. The mixture is then heated to reflux for several hours, allowing the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Ethoxy-3-methoxyphenyl)-4-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
- 2-(2-Ethoxy-3-methoxyphenyl)-4-ethylpyrrolidine
- 2-(2-Ethoxy-3-methoxyphenyl)-4-propylpyrrolidine
- 2-(2-Ethoxy-3-methoxyphenyl)-4-butylpyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-(2-ethoxy-3-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14-11(6-5-7-13(14)16-3)12-8-10(2)9-15-12/h5-7,10,12,15H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
CKDOYFIMMLIJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)C2CC(CN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


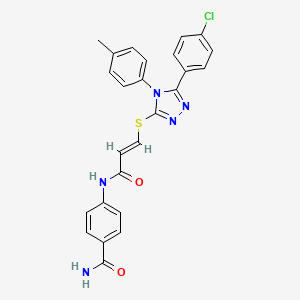
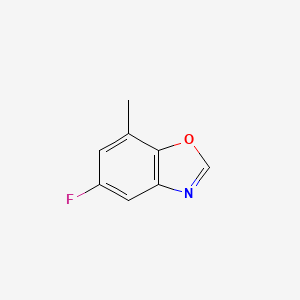
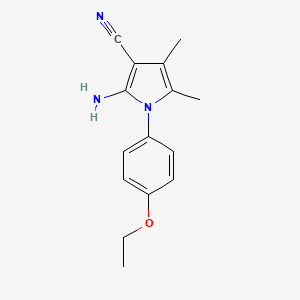
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
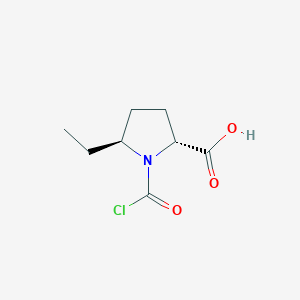
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
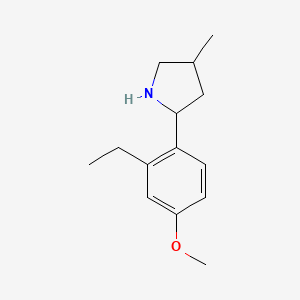
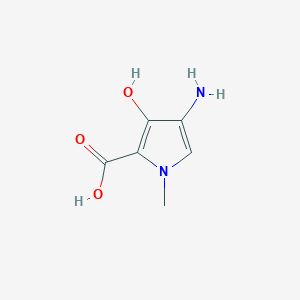
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
